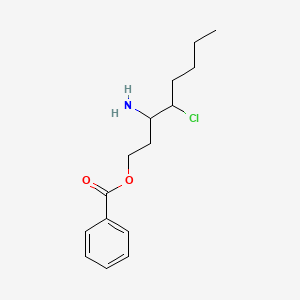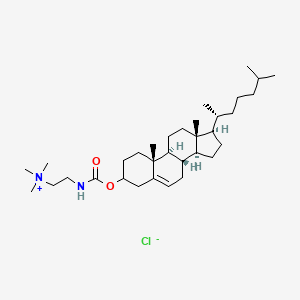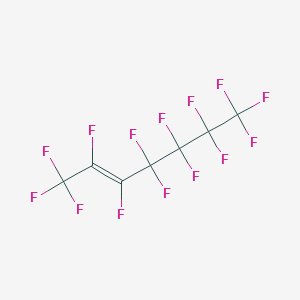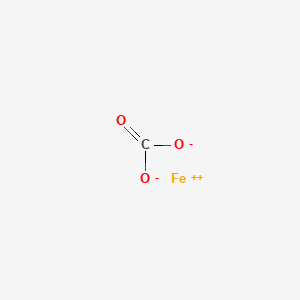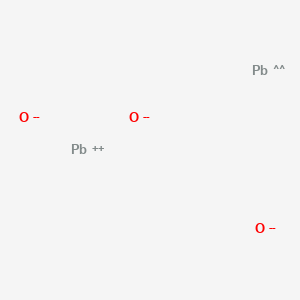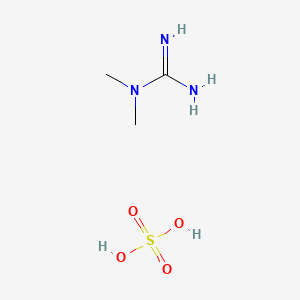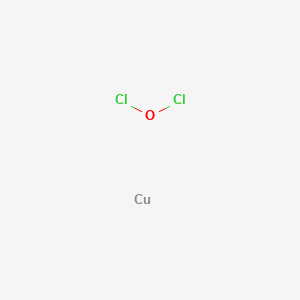
Chloro hypochlorite;copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of copper chloride compounds often involves the direct combination of copper and chlorine or the reaction of copper with chlorinated organic compounds. A notable example includes the synthesis of copper(II) chloranilate compounds, which exhibit distinct magnetic properties due to their unique structural arrangements and interactions between copper ions (Kawahara et al., 2004).
Molecular Structure Analysis
Copper chlorides form a variety of molecular structures, including discrete molecular complexes, coordination polymers, and layered structures, depending on the specific ligands and reaction conditions. For instance, chlorobis(methyl pyruvate thiosemicarbazone)copper(I) compounds were synthesized and characterized, showcasing different coordination geometries around the copper center, influenced by the ligand types (Ferrari et al., 1991).
Chemical Reactions and Properties
Copper chlorides participate in a variety of chemical reactions, including amination reactions where copper catalysis facilitates the direct amination of azoles with chloroamines, highlighting copper's pivotal role in facilitating nitrogen incorporation into organic molecules (Kawano et al., 2010).
Physical Properties Analysis
The physical properties of copper chlorides, such as their magnetic behaviors, are of significant interest. The magnetic properties of copper(II) chloranilate compounds, for example, have been thoroughly investigated, demonstrating weak ferromagnetic interactions influenced by the arrangement of copper ions within the compound's structure (Kawahara et al., 2004).
Chemical Properties Analysis
The chemical properties of copper chlorides, including their reactivity and stability, are influenced by their molecular structures. The study of copper(I) complexes with (pyridylmethyl)amide ligands reveals the influence of ligand design on the copper center's coordination environment and the resulting chemical behavior of the complexes (Yang & Houser, 2006).
Wissenschaftliche Forschungsanwendungen
1. Electrochemical Study of Copper Chloro-Complexes Concentrated Solutions
- Summary of the Application : Copper chloro-complexes concentrated solutions are being studied for their practical industrial and geological applications. One of the most important applications is their use in redox flow batteries .
- Methods of Application or Experimental Procedures : In this study, high-concentrated copper chloro-complexes solutions with different additives were investigated. The concentration of ligands and additives affects the physicochemical and electrochemical properties of 2 M solutions of Cu(I) and Cu(II). Solutions with calcium chloride and HCl as Cl−source were investigated with Cu:Cl ratios of 1:5 and 1:7 .
2. Avoidance of Corrosion in Seawater
- Summary of the Application : Copper alloys, including copper chloro-complexes, are used in seawater environments due to their resistance to corrosion. One common application is in seawater piping systems .
- Methods of Application or Experimental Procedures : Chlorine/hypochlorite is often added to prevent fouling of seawater piping systems. The effect of chlorine on corrosion and safe levels are discussed in the study .
- Results or Outcomes : The study provides guidance on the safe use of copper alloys in seawater, including the effects of velocity, temperature, and pollutants such as sulphide and ammonia. It also discusses the use of ferrous sulphate additions to prevent corrosion .
3. Copper Chloro-Complexes in Redox Flow Batteries
- Summary of the Application : Copper chloro-complexes are being studied for their use in redox flow batteries, which are a type of rechargeable battery where energy is stored in liquid electrolytes .
- Methods of Application or Experimental Procedures : In this study, high-concentrated copper chloro-complexes solutions with different additives were investigated. The concentration of ligands and additives affects the physicochemical and electrochemical properties of the solutions .
4. Copper Analysis in Aqueous Systems
- Summary of the Application : Monitoring copper in aqueous systems is critical for characterizing pollution sources and mitigating human health risks .
- Methods of Application or Experimental Procedures : This chapter comprehensively evaluates recent advances in analytical methods for detecting copper, including atomic spectrometry, molecular spectrophotometry, electrochemical sensors, voltammetry, and chromatography .
- Results or Outcomes : The study provides a critical evaluation of these complementary approaches and informs the selection of optimal copper quantification techniques for different environmental, industrial, and biological monitoring applications .
5. Copper Chloro-Complexes in Electrowinning Process
- Summary of the Application : Copper chloro-complexes have enabled a more economical electrowinning process than CuSO4 solutions, given that in CuCl electrolytes a one-electron process occurs at a lower potential .
- Methods of Application or Experimental Procedures : In this process, copper is recovered from a solution of copper ions by electrolysis. The copper ions are reduced at the cathode as copper metal, and the copper anode dissolves to maintain the copper ion concentration in the solution .
- Results or Outcomes : The use of copper chloro-complexes in the electrowinning process has maintained a high interest in copper complexes due to its cost-effectiveness .
6. Copper-Based Nanomaterials for Environmental Remediation
- Summary of the Application : Copper-based nanomaterials, including copper chloro-complexes, are used for the remediation of heavy metals, organic pollutants, pharmaceuticals, and other contaminants .
- Methods of Application or Experimental Procedures : This application involves the use of copper-based nanomaterials as catalysts for the degradation of pollutants. The composition, size, shape, and surface properties of the nanomaterials are optimized to enhance their catalytic activity and selectivity .
- Results or Outcomes : Recent advances continue to expand the analytical toolkit for sensitive, selective, and cost-effective copper analysis across diverse aqueous systems .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
chloro hypochlorite;copper |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl2O.Cu/c1-3-2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMOPYJWSFRURD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O(Cl)Cl.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro hypochlorite;copper | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


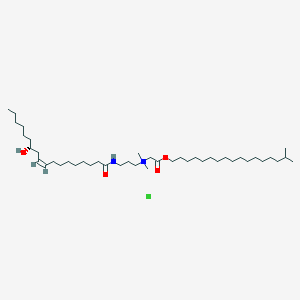
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
